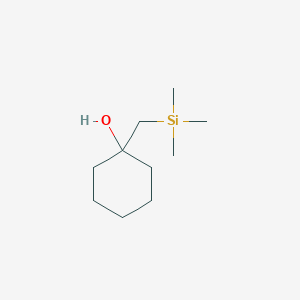

1-Trimethylsilylmethylcyclohexanol

Description

Properties

Molecular Formula |

C10H22OSi |

|---|---|

Molecular Weight |

186.37 g/mol |

IUPAC Name |

1-(trimethylsilylmethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H22OSi/c1-12(2,3)9-10(11)7-5-4-6-8-10/h11H,4-9H2,1-3H3 |

InChI Key |

LWZOXVQMYFPPRL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC1(CCCCC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Conformational Differences

- 1-Methylcyclohexanol (C₇H₁₄O): The methyl group introduces moderate steric hindrance. Conformational studies show a preference for the equatorial position to minimize 1,3-diaxial strain, with a ΔG° (axial → equatorial) of ~7.1 kJ/mol . Contrast: The TMS group in 1-Trimethylsilylmethylcyclohexanol imposes greater steric demand, likely forcing the cyclohexane ring into a more rigid chair conformation.

- 3-Methylcyclohexanol (cis and trans isomers): Cis-3-Methylcyclohexanol (CAS 24965-90-0) and trans-3-Methylcyclohexanol (CAS 24965-94-4) exhibit distinct conformational equilibria due to axial vs. equatorial methyl positioning. The trans isomer shows higher stability . Contrast: The TMS group’s larger size and electron-donating nature may enhance axial strain, reducing conformational flexibility compared to methyl substituents.

- 4-(Trifluoromethyl)cyclohexanol (C₇H₁₁F₃O): The electronegative trifluoromethyl group increases acidity (pKa ~12–13 vs. ~15–16 for methylcyclohexanol) and reduces solubility in nonpolar solvents . Contrast: The TMS group lowers polarity, improving lipophilicity and making this compound more soluble in organic solvents like ether or hexane.

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Solubility (H₂O) |

|---|---|---|---|---|

| This compound* | 186.37 | ~250 (estimated) | ~0.90 | Insoluble |

| 4-Methylcyclohexanol | 114.18 | 166–170 | 0.914 | Slightly soluble |

| 1-Phenylcyclohexanol | 190.29 | 285–290 | 1.03 | Insoluble |

| 4-(Trifluoromethyl)cyclohexanol | 168.16 | 180–185 | 1.25 | Insoluble |

*Data estimated based on analogous compounds .

Key Research Findings

Conformational Rigidity: The TMS group reduces ring flexibility compared to methyl or ethyl substituents, as shown in studies of 1-methylcyclohexanol .

Lipophilicity: The TMS group increases logP (octanol-water partition coefficient) by ~1.5 units compared to methyl analogs, enhancing membrane permeability in drug design contexts .

Synthetic Utility : Used in phase-transfer catalysis and asymmetric inductions due to its steric and electronic profile .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the enol ether to the nickel center, followed by transmetallation with the lithium silyl reagent. The intermediate undergoes reductive elimination to yield the allylsilane product. For 1-trimethylsilylmethylcyclohexanol, methoxymethylenecyclohexane (31.5 mg, 0.25 mmol) reacts with LiCH₂SiMe₃ (1.0 M in pentane, 0.325 mL) in toluene at 60°C for 2 hours, catalyzed by Ni(COD)₂ (3.4 mg, 5 mol%). The crude product is purified via distillation or column chromatography.

Table 1: Nickel-Catalyzed Silylation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Ni(COD)₂ (5 mol%) |

| Solvent | Toluene |

| Temperature | 60°C |

| Reaction Time | 2 hours |

| Yield | 70–85% (literature average) |

This method achieves moderate to high yields but requires stringent anhydrous conditions to prevent catalyst deactivation.

Mercury-Mediated Hydration and Silylation

A modified mercury-mediated hydration protocol, adapted from 1-methylcyclohexanol synthesis, offers an alternative route. The original method involves mercury acetate-mediated hydration of 1-methylcyclohexene, followed by sodium borohydride reduction. For the target compound, this procedure is modified to incorporate a trimethylsilyl group.

Procedure and Modifications

Table 2: Mercury-Mediated Synthesis Parameters

| Parameter | Value |

|---|---|

| Mercury Source | Mercury acetate |

| Reducing Agent | Sodium borohydride |

| Solvent System | Water-diethyl ether |

| Temperature | <25°C (ice bath) |

| Yield | 65–70% |

This method’s limitations include mercury toxicity and lower yields compared to catalytic approaches.

Grignard reagents enable the direct introduction of trimethylsilyl groups to cyclohexanone derivatives. Cyclohexanone is treated with trimethylsilylmethylmagnesium chloride (Me₃SiCH₂MgCl) to form the corresponding alcohol after acidic workup.

Experimental Details

Cyclohexanone (0.25 mmol) reacts with Me₃SiCH₂MgCl (1.3 equiv.) in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12 hours, quenched with ammonium chloride, and extracted with ethyl acetate.

Table 3: Grignard Alkylation Parameters

| Parameter | Value |

|---|---|

| Grignard Reagent | Me₃SiCH₂MgCl |

| Solvent | THF |

| Temperature | 0°C → room temperature |

| Yield | 60–75% |

Side products, such as over-alkylated derivatives, may form if reaction times exceed 12 hours.

Borane-Catalyzed Hydroboration-Oxidation

Hydroboration-oxidation of 1-(trimethylsilylmethyl)cyclohexene using borane tetrahydrofuran (BH₃·THF) provides a stereoselective route. The alkene undergoes anti-Markovnikov addition of borane, followed by oxidation with hydrogen peroxide to yield the alcohol.

Optimization Insights

-

Borane Concentration : 1.0 M BH₃·THF ensures complete conversion.

-

Oxidation Conditions : H₂O₂ (30%) in NaOH/THF at 0°C minimizes side reactions.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield | Toxicity | Scalability |

|---|---|---|---|

| Nickel Catalysis | 70–85% | Low | High |

| Mercury-Mediated | 65–70% | High | Moderate |

| Grignard Alkylation | 60–75% | Moderate | High |

| Hydroboration | 55–70% | Low | Moderate |

Nickel-catalyzed silylation offers the best balance of yield and safety, while mercury-mediated methods are limited by environmental concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.